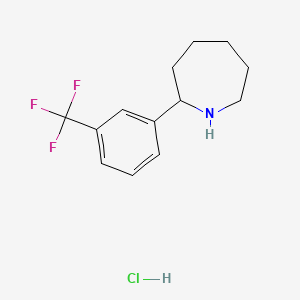

![molecular formula C23H16O8 B584605 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester CAS No. 85531-16-4](/img/structure/B584605.png)

2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

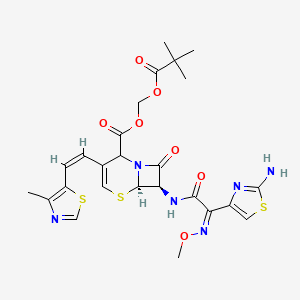

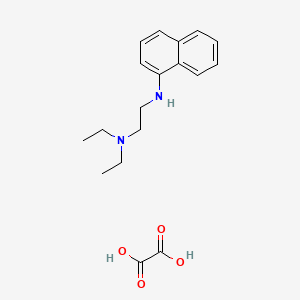

“2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester” is a chemical compound with the molecular formula C23H16O8 . It is an analog of Aspirin (acetyl salicylic acid), which acts as an analgesic, antipyretic, anti-inflammatory, and antithrombotic .

Molecular Structure Analysis

The molecular structure of this compound involves benzene rings, acetyl groups, and carboxyl groups . The benzene rings form a dihedral angle, and the acetyl and carboxyl groups form dihedral angles with the benzene rings to which they are bound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.37 . It has a melting point of 148-150°C . It is slightly soluble in DMSO and methanol when heated .Wissenschaftliche Forschungsanwendungen

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), with derivatives containing a nitric oxide (NO)-releasing group, were synthesized. These compounds exhibit good water solubility, stability in acidic conditions, and are metabolized in human serum to produce ASA and related NO-donor benzoic acids. Selected prodrugs demonstrated anti-inflammatory activities similar to ASA with lower gastrotoxicity, suggesting potential clinical applications for inflammatory conditions (Rolando et al., 2013).

Synthesis of α-Ketoamide Derivatives

OxymaPure was used in conjunction with DIC for the synthesis of a novel series of α-ketoamide derivatives, including "4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives". These compounds were synthesized with excellent yield and purity, indicating the efficiency of OxymaPure/DIC in peptide coupling reactions (El‐Faham et al., 2013).

Novel Protective Group for Alcohols

The 2-(prenyloxymethyl)benzoyl (POMB) group was introduced as a new temporary protecting group for alcohols, demonstrating high yield and compatibility with various other protecting groups. This highlights the versatility of POMB in synthetic chemistry applications (Vatèle, 2005).

Benzoic Acid and Derivatives in Foods and Additives

Benzoic acid and its derivatives, including esters, are extensively used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products. This review discusses their natural occurrence, uses, human exposure, and potential health concerns, providing a comprehensive overview of benzoic acid's role beyond therapeutic applications (del Olmo et al., 2017).

Analgesic and Antiplatelet Activity of a Novel Compound

A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated its potential as a ligand for human cyclooxygenase-2 (COX-2) receptor, exhibiting excellent analgesic and antiplatelet activities compared to acetylsalicylic acid without significant toxicity. This suggests its utility in developing safer therapeutic agents for pain and cardiovascular diseases (Caroline et al., 2019).

Eigenschaften

IUPAC Name |

2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIHTXSJRUMQNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

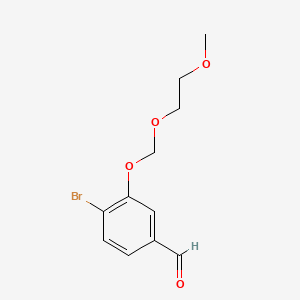

![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

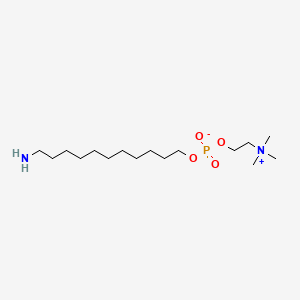

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

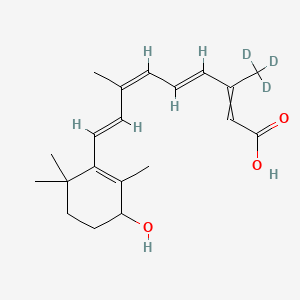

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)